(3-Aminopyridin-2-yl)dimethylphosphine oxide
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Overview
Description
(3-Aminopyridin-2-yl)dimethylphosphine oxide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a dimethylphosphoryl group at the second position and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of 3-aminopyridine. One common method is the reaction of 3-aminopyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyridin-2-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the phosphoryl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Aminopyridin-2-yl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylphosphorylpyridine: Lacks the amino group, making it less versatile in biochemical applications.
3-Aminopyridine: Lacks the phosphoryl group, reducing its potential for phosphorylation reactions.
2-Dimethylphosphorylaniline: Contains an aniline ring instead of a pyridine ring, altering its chemical properties.
Uniqueness
(3-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to the presence of both the dimethylphosphoryl and amino groups on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-dimethylphosphorylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHRRSFBHXGPQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361949-70-2 |
Source
|
Record name | 2-(dimethylphosphoryl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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